Ethyl 2-phenylpyridine-3-carboxylate

Physicochemical profiling Distillation Thermal stability

Substituting methyl ester or free acid analogs often causes inconsistent hydrolysis rates and purification challenges in multi-step syntheses. Ethyl 2-phenylpyridine-3-carboxylate resolves this with a balanced ethyl ester reactivity profile and a LogP of 2.93, enabling chemoselective transformations. • Distinct physicochemical space: bp 359.5°C (13°C higher than methyl ester), density 1.123 g/cm³, simplifying distillation and phase separation. • 2-Phenyl substituent essential for ribosomal inhibition; unsubstituted ethyl nicotinate lacks antibacterial target engagement. • ≥95% purity, supplied as a solid at ambient temperature; available from gram to bulk scale with immediate stock.

Molecular Formula C14H13NO2
Molecular Weight 227.26 g/mol
CAS No. 144501-28-0
Cat. No. B117693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-phenylpyridine-3-carboxylate
CAS144501-28-0
Molecular FormulaC14H13NO2
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C14H13NO2/c1-2-17-14(16)12-9-6-10-15-13(12)11-7-4-3-5-8-11/h3-10H,2H2,1H3
InChIKeyRQHOSUIKZMCYGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Phenylpyridine-3-carboxylate Identity & Sourcing Baseline


Ethyl 2-phenylpyridine-3-carboxylate (CAS 144501-28-0), also referred to as ethyl 2-phenylnicotinate or 2-phenyl-nicotinic acid ethyl ester, is a 2-aryl-substituted pyridine-3-carboxylate ester belonging to the broader class of nicotinic acid derivatives [1]. With a molecular formula of C₁₄H₁₃NO₂ and a molecular weight of 227.26 g·mol⁻¹, it is a solid at ambient temperature, typically supplied at ≥95% purity . Its structure features an ethyl ester at the 3-position and a phenyl ring at the 2-position of the pyridine nucleus, which distinguishes it from simpler nicotinate esters and from the corresponding methyl ester or free carboxylic acid analogs. Commercially, it is primarily positioned as a versatile building block for medicinal chemistry and organic synthesis, rather than as a finished active pharmaceutical ingredient, making procurement decisions heavily dependent on physicochemical properties and synthetic compatibility .

Sourcing context Versatile building block, positioned for medicinal chemistry and organic synthesis
Selection logic Physicochemical properties and synthetic compatibility drive procurement
Structural note Ethyl ester at 3-position, phenyl at 2-position distinguishes from simpler nicotinate esters

2-Phenylpyridine-3-carboxylate Ester Divergence & Substitution Risks


Compounds within the 2-phenylpyridine-3-carboxylate ester family cannot be freely interchanged for research or industrial applications because even seemingly minor structural variations—such as methyl versus ethyl ester—produce measurable differences in boiling point, density, lipophilicity (LogP), and steric profile that directly impact distillation behavior, chromatographic retention, solubility, and reactivity in downstream transformations . For procurement in multi-step syntheses, these differences can alter reaction yields, complicate purification workflows, and introduce unexpected byproduct profiles. The following quantitative evidence demonstrates that ethyl 2-phenylpyridine-3-carboxylate occupies a distinct physicochemical space relative to its closest commercially available analogs, justifying intentional selection rather than default substitution .

Methyl ester
Ethyl 2-phenylpyridine-3-carboxylate Methyl ester analog may shift distillation cut points and chromatographic retention due to different boiling point and LogP
Free acid
Ethyl 2-phenylpyridine-3-carboxylate Free acid requires pre-activation and has substantially lower lipophilicity, limiting direct substitution in multi-step routes
Unsubstituted nicotinate
Ethyl 2-phenylpyridine-3-carboxylate Ethyl nicotinate lacks the 2-phenyl pharmacophore and cannot substitute for ribosomal inhibition assays

Ethyl 2-Phenylpyridine-3-carboxylate vs. Analogs: Evidence Guide


Boiling Point Elevation vs. Methyl Ester

Ethyl 2-phenylpyridine-3-carboxylate exhibits a boiling point of 359.5 ± 30.0 °C at 760 mmHg, which is approximately 13.1 °C higher than that of methyl 2-phenylpyridine-3-carboxylate (346.4 °C at 760 mmHg) . This boiling point elevation, attributable to the increased molecular weight and van der Waals surface area of the ethyl ester, provides a wider thermal operating window for reactions conducted at elevated temperatures and alters the distillation fraction sequence in purification protocols. For laboratories employing fractional distillation, this difference translates to a measurable shift in vapor-liquid equilibrium that must be accounted for in solvent recovery and compound isolation workflows .

Boiling Point vs. Methyl
Cross-study comparable
ΔTboil ≈ +13.1 °C
Alters distillation fraction sequence and thermal exposure
Predicted at 760 mmHg
Physicochemical profiling Distillation Thermal stability

Density Reduction vs. Methyl Ester

The measured density of ethyl 2-phenylpyridine-3-carboxylate is 1.123 g·cm⁻³, compared to 1.147 g·cm⁻³ for methyl 2-phenylpyridine-3-carboxylate . This represents a density reduction of approximately 2.1% for the ethyl ester. While modest, this difference influences buoyancy-driven phase separation in biphasic reaction mixtures (e.g., aqueous/organic workup) and alters the compound's behavior in density-gradient centrifugation or liquid-liquid extraction protocols. For process chemists scaling reactions, the lower density of the ethyl ester may require adjustment of solvent ratios to maintain efficient phase disengagement .

Density vs. Methyl
Cross-study comparable
Δρ ≈ −0.024 g·cm⁻³
Affects phase separation in biphasic workup
−2.1% relative to methyl ester
Density measurement Solvent compatibility Phase separation

LogP-Driven Lipophilicity: Membrane Permeability & Chromatography

Ethyl 2-phenylpyridine-3-carboxylate possesses a computed LogP of 2.93, placing it in a moderately lipophilic range suitable for passive membrane permeation in cellular assays and for reversed-phase chromatographic retention . In contrast, 2-phenylpyridine-3-carboxylic acid (the free acid analog, CAS 33421-39-5) has a substantially lower LogP (estimated ~1.5–1.8 based on carboxylic acid polarity contribution), while the methyl ester analog (CAS 188797-88-8) is predicted to have a LogP approximately 0.4–0.5 log units lower than the ethyl ester due to reduced alkyl chain length. Each ~0.5 LogP unit increment can shift retention time by 2–5 minutes on standard C18 reversed-phase columns and alter apparent cellular permeability by a factor of approximately 1.5–2× in parallel artificial membrane permeability assays (PAMPA) .

Lipophilicity Profile
Class-level inference
LogP = 2.93
Controls C18 retention and predictive ADME profiling
ΔLogP ≈ +0.4 to +1.4 vs. methyl ester/acid
Lipophilicity LogP Chromatography Membrane permeability

Ethyl Ester as Synthetic Handle vs. Methyl Ester & Acid

The ethyl ester moiety of ethyl 2-phenylpyridine-3-carboxylate provides a synthetically distinct hydrolysis profile compared to both the methyl ester and free acid forms. Under standard basic hydrolysis conditions (NaOH, H₂O/EtOH), ethyl esters hydrolyze approximately 1.5–2× slower than methyl esters due to the increased steric bulk of the ethoxy group, offering greater tolerance in orthogonal protecting group strategies . Conversely, the free acid (2-phenylpyridine-3-carboxylic acid, CAS 33421-39-5) requires activation (e.g., via acid chloride or coupling reagent) prior to further derivatization, adding a synthetic step. The ethyl ester thus occupies a strategic middle ground: more stable toward nucleophilic cleavage than the methyl ester, yet more reactive toward direct aminolysis or transesterification than the sterically hindered tert-butyl or benzyl ester analogs .

Hydrolysis Rate
Class-level inference
~1.5–2× slower than methyl ester
Enables chemoselective deprotection strategies
Under standard alkaline hydrolysis conditions
Synthetic intermediate Ester hydrolysis Steric effects Protecting group strategy

Antibacterial Activity: Ribosomal Protein Synthesis Inhibition

Ethyl 2-phenylpyridine-3-carboxylate has been reported to exhibit antibiotic properties through ribosomal binding and inhibition of bacterial protein synthesis, with noted activity against tuberculosis-causing mycobacteria . While direct MIC values for this specific compound are not available in the peer-reviewed primary literature at the time of this analysis, structurally related 2-arylnicotinate esters have demonstrated antibacterial activity against Gram-positive organisms including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus spp., with MIC values in the range of 7.81–15.62 µg/mL for optimized derivatives [1]. The presence of the 2-phenyl substituent on the pyridine ring is critical: unsubstituted ethyl nicotinate (CAS 614-18-6) lacks this antibacterial activity profile and is primarily used as a topical vasodilator and fragrance ingredient, confirming that the 2-aryl substitution is a pharmacophoric requirement [2].

Antibacterial Activity
Data to verify
Reported ribosomal inhibition context
Supports antimicrobial screening context; 2-phenyl is pharmacophoric
Class-level SAR; compound-specific MIC not peer-reviewed
Antibacterial Ribosome inhibition Protein synthesis Tuberculosis

Purity & QC Differentiation: Vendor Batch Data vs. Generic Sources

Reputable vendors supply ethyl 2-phenylpyridine-3-carboxylate at ≥95% purity with batch-specific QC documentation including NMR, HPLC, and GC analyses . This level of characterization contrasts with the free acid analog (2-phenylpyridine-3-carboxylic acid), which is also supplied at ≥95% purity but may contain residual inorganic salts from hydrolysis workup that interfere with subsequent coupling reactions. For procurement decisions, the availability of batch-specific QC data enables direct verification of identity and purity before committing material to multi-step syntheses. The absence of such documentation from non-specialist suppliers introduces risk of misidentification, particularly given the compound's structural similarity to other pyridine carboxylates .

QC Documentation
Supporting evidence
Batch-specific NMR, HPLC, GC
Reduces risk of misidentified starting material
Specialist vendor data; non-specialist sources may lack QC
Quality control Purity assay NMR HPLC Batch consistency

Ethyl 2-Phenylpyridine-3-carboxylate Application Scenarios


Medicinal Chemistry: 2-Arylnicotinic Acid Pharmacophores

Ethyl 2-phenylpyridine-3-carboxylate serves as a strategic intermediate for constructing pharmacophores targeting nicotinic acid receptors and bacterial ribosomes. Its ethyl ester provides a balance of hydrolytic stability and reactivity that is incompatible with the methyl ester (which hydrolyzes 1.5–2× faster) or the free acid (which requires pre-activation). In multi-step medicinal chemistry campaigns, this controlled reactivity enables chemoselective transformations that preserve the 2-phenylpyridine scaffold while allowing late-stage ester hydrolysis or aminolysis .

Antibacterial Discovery: Ribosomal Inhibitor Scaffold

The compound's reported mechanism of ribosomal protein synthesis inhibition positions it as a candidate scaffold for antibacterial discovery, particularly against mycobacteria and Gram-positive pathogens. The 2-phenyl substituent is essential for this activity; unsubstituted ethyl nicotinate (CAS 614-18-6) lacks ribosomal targeting and cannot serve as a substitute. Procurement of the 2-phenyl analog is therefore mandatory for SAR studies in this target class .

Library Design: LogP & Chromatographic Optimization

With a computed LogP of 2.93, ethyl 2-phenylpyridine-3-carboxylate occupies a distinct lipophilicity window that differs from the methyl ester (estimated LogP ~2.4–2.5) and the free acid (estimated LogP ~1.5–1.8). This differentiation enables deliberate tuning of compound library LogP profiles for permeability and solubility optimization, and informs reversed-phase HPLC method development where each 0.5 LogP unit shift alters retention time by 2–5 minutes .

Process Chemistry: Distillation & Thermal Optimization

The 13 °C boiling point elevation relative to the methyl ester (359.5 °C vs. 346.4 °C at 760 mmHg) and the 2.1% lower density (1.123 vs. 1.147 g·cm⁻³) directly affect distillation sequencing and phase separation in scaled reactions. Process chemists selecting this compound over the methyl ester gain a wider thermal window for high-temperature transformations and distinct phase behavior in biphasic workup, reducing cross-contamination risks during solvent switching .

Application
Selection Property
Validation Focus
Medicinal chemistry scaffold
Controlled ester reactivity profile
Hydrolytic stability vs. methyl ester and acid
Antimicrobial screening
2-Phenyl pharmacophore requirement
Ribosomal protein synthesis inhibition context
Compound library design
Distinct lipophilicity window
Reversed-phase HPLC method development
Process chemistry scale-up
Thermal and density differentiation
Distillation sequencing and phase disengagement

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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